molecular formula C24H23FN4OS B2645215 1-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)ethanone CAS No. 897462-91-8

1-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)ethanone

Cat. No.: B2645215
CAS No.: 897462-91-8
M. Wt: 434.53
InChI Key: HADISLQBPOUQAD-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a piperazine ring, an imidazole ring, and a thiazole ring. The presence of these groups suggests that the compound could have interesting biological activities, as these types of rings are often found in bioactive compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperazine ring, the introduction of the fluorophenyl group, and the construction of the imidazo-thiazole moiety. Unfortunately, without specific information about this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several rings and functional groups. The fluorophenyl group is likely to be electron-withdrawing, which could influence the reactivity of the molecule. The piperazine ring could potentially form hydrogen bonds, while the imidazo-thiazole moiety might contribute to the compound’s aromaticity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the fluorophenyl group could increase its lipophilicity, while the piperazine ring could contribute to its solubility in water .

Scientific Research Applications

Antibacterial and Antifungal Activities

Research has shown that azole-containing piperazine derivatives, similar in structural complexity to the compound , have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds have demonstrated moderate to significant activities against various strains, indicating the potential utility of such structures in developing new antimicrobial agents (Gan, Fang, & Zhou, 2010).

Antimycobacterial Activity

Further research into fluorinated benzothiazolo imidazole compounds has revealed promising antimicrobial activity, hinting at the versatility of this chemical backbone in targeting a range of microbial pathogens. Such studies are foundational in the search for new treatments against mycobacterial infections (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).

Antiviral Activity

The incorporation of piperazine and imidazole structures has also been explored for antiviral properties, particularly against HIV. Derivatives featuring these moieties have been evaluated for their efficacy in inhibiting HIV-1 and HIV-2, demonstrating the potential of such compounds in antiretroviral therapy (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).

Electrochemical Synthesis and Biological Evaluation

There's also interest in the electrochemical synthesis of related compounds, highlighting a methodological aspect that could be relevant for the synthesis of the compound . Such approaches may offer novel routes for preparing derivatives with enhanced biological activities, including antibacterial and anticancer properties (Amani & Nematollahi, 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Given its structure, it could potentially interact with a variety of enzymes or receptors. For example, piperazine rings are often found in drugs that target G protein-coupled receptors .

Future Directions

The study of this compound could open up new avenues in medicinal chemistry, given its complex structure and the potential biological activities of its functional groups. Future research could focus on elucidating its biological targets and optimizing its structure for better activity and selectivity .

Properties

IUPAC Name

1-[4-(4-fluorophenyl)piperazin-1-yl]-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN4OS/c1-17-2-4-18(5-3-17)22-15-29-21(16-31-24(29)26-22)14-23(30)28-12-10-27(11-13-28)20-8-6-19(25)7-9-20/h2-9,15-16H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HADISLQBPOUQAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)N4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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